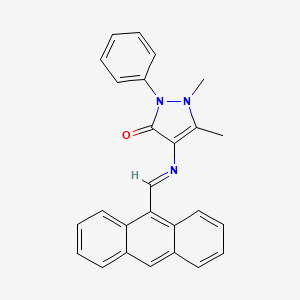![molecular formula C23H21N3O3 B11550743 N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11550743.png)
N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The compound features a hydrazinecarbonyl group linked to a methoxyphenyl and phenylmethyl group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE typically involves the condensation reaction between hydrazine derivatives and aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general synthetic route can be summarized as follows:
Condensation Reaction: Hydrazine derivative reacts with 4-methoxybenzaldehyde in ethanol under reflux to form the Schiff base.
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(PHENYL)METHYL)BENZAMIDE is unique due to its specific functional groups and structural configuration. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share the Schiff base hydrazone structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-phenylethyl]benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-29-20-14-12-17(13-15-20)16-24-26-23(28)21(18-8-4-2-5-9-18)25-22(27)19-10-6-3-7-11-19/h2-16,21H,1H3,(H,25,27)(H,26,28)/b24-16+ |
InChI Key |
UOTYRADRFCUMSF-LFVJCYFKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11550662.png)
![2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11550667.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11550670.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B11550681.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11550692.png)
![3,4,5-Trimethoxy-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550695.png)
![N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11550701.png)
![N-(2-ethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11550708.png)
![N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11550713.png)
![1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11550729.png)
![2-Chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11550735.png)
![3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11550738.png)
![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11550739.png)
